molecular formula C11H9F5O2 B15386203 1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one

1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B15386203
M. Wt: 268.18 g/mol
InChI Key: HZRFVZBOZVMYMU-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one (CAS: 1804148-11-5) is a fluorinated aromatic ketone with the molecular formula C₁₁H₉F₅O₂ and a molar mass of 268.18 g/mol . Its structure features a propan-2-one backbone attached to a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the para-position and a trifluoromethyl (-CF₃) group at the ortho-position (Figure 1). Predicted physical properties include a density of 1.310±0.06 g/cm³ and a boiling point of 249.3±40.0 °C . The compound’s fluorine-rich substituents confer high electronegativity and lipophilicity, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula

C11H9F5O2

Molecular Weight

268.18 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5O2/c1-6(17)4-7-2-3-8(18-10(12)13)5-9(7)11(14,15)16/h2-3,5,10H,4H2,1H3

InChI Key

HZRFVZBOZVMYMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OC(F)F)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Substitution Pattern Effects

  • 1-(2-(Difluoromethoxy)-6-(Trifluoromethyl)phenyl)propan-2-one (CAS: 1804272-09-0) This isomer shares the same molecular formula (C₁₁H₉F₅O₂) and molar mass as the target compound but differs in substituent placement: the difluoromethoxy group is at position 2, and the trifluoromethyl group is at position 6 . While physical data (e.g., boiling point) are unavailable, positional isomerism likely alters electronic effects and steric hindrance.

Trifluoromethyl-Substituted Ketones

  • 1-(3-(Trifluoromethyl)phenyl)propan-2-one
    A key intermediate in fenfluramine synthesis (), this compound lacks the difluoromethoxy group but retains the -CF₃ substituent at position 3 . The absence of para-difluoromethoxy reduces polarity, possibly lowering solubility compared to the target compound. Its role in reductive amination highlights reactivity differences: the meta-CF₃ group may stabilize intermediates via electron-withdrawing effects, whereas the ortho-CF₃ in the target compound could sterically hinder nucleophilic attacks .

Sulfoxonium Ylides

  • 1-(Dimethyl(oxo)-λ⁶-sulfaneylidene)-1-(4-(Trifluoromethyl)phenyl)propan-2-one
    Synthesized via palladium catalysis (86% yield), this compound replaces the difluoromethoxy group with a sulfoxonium ylide (-S(O)(Me)₂) . The ylide introduces a strong electron-withdrawing group, enhancing electrophilicity at the carbonyl carbon. This contrasts with the target compound’s -OCF₂H , which is less electron-withdrawing. The sulfoxonium derivative’s higher reactivity is evidenced by its use in cross-coupling reactions, unlike the target ketone, which may serve as a stable intermediate .

Enone Derivatives

  • 1-(4-Hydroxyphenyl)-3-(3-Trifluoromethylphenyl)prop-2-en-1-one This α,β-unsaturated ketone (enone) features a conjugated double bond, enabling resonance stabilization and participation in Michael addition reactions . The target compound’s saturated propan-2-one backbone lacks this reactivity, making it less suitable for conjugate addition but more stable under basic conditions. The -CF₃ group in both compounds enhances lipophilicity, but the enone’s extended π-system allows for UV absorption, useful in spectroscopic analysis .

Table 1: Key Properties of 1-(4-(Difluoromethoxy)-2-(Trifluoromethyl)phenyl)propan-2-one and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) Notable Reactivity/Applications
Target Compound C₁₁H₉F₅O₂ 268.18 4-OCF₂H, 2-CF₃ 249.3 (predicted) Pharmaceutical intermediate
Positional Isomer C₁₁H₉F₅O₂ 268.18 2-OCF₂H, 6-CF₃ N/A Structural studies
1-(3-CF₃-phenyl)propan-2-one C₁₀H₇F₃O 200.16 3-CF₃ N/A Fenfluramine synthesis
Sulfoxonium Ylide Derivative C₁₂H₁₃F₃O₂S 302.29 4-CF₃, sulfoxonium ylide N/A Palladium-catalyzed cross-coupling
Enone Derivative C₁₆H₁₁F₃O₂ 292.26 4-OH, 3-CF₃, α,β-unsaturated N/A Michael addition substrates

Functional and Application Differences

  • Pharmaceutical Relevance: The target compound’s -OCF₂H and -CF₃ groups may improve metabolic stability compared to non-fluorinated analogues, as seen in fenfluramine intermediates .
  • Synthetic Utility : Sulfoxonium ylides () exhibit superior reactivity in metal-catalyzed reactions, whereas the target compound’s stability suits stepwise syntheses.
  • Material Science : Fluorinated ketones like the target compound are explored for low-surface-energy coatings, leveraging fluorine’s hydrophobicity.

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